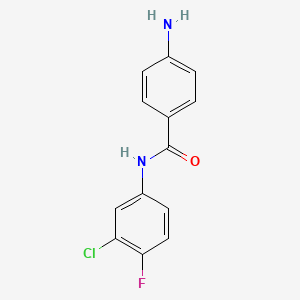
4-氨基-N-(3-氯-4-氟苯基)苯甲酰胺
描述
“4-Amino-N-(3-chloro-4-fluorophenyl)benzamide” is a chemical compound with the molecular formula C13H10ClFN2O . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “4-Amino-N-(3-chloro-4-fluorophenyl)benzamide” consists of a benzamide group attached to a chloro-fluoro-phenyl group .Physical And Chemical Properties Analysis
The molecular weight of “4-Amino-N-(3-chloro-4-fluorophenyl)benzamide” is 264.68 g/mol .科学研究应用
Tyrosinase Inhibition for Cosmetic Applications
The compound has been identified as an inhibitor of tyrosinase, an enzyme involved in melanin production. Overproduction of melanin can lead to skin pigmentation disorders and is also implicated in neurodegenerative processes like Parkinson’s disease . By inhibiting tyrosinase, 4-Amino-N-(3-chloro-4-fluorophenyl)benzamide could be used to develop treatments for these conditions, as well as for cosmetic products aimed at reducing hyperpigmentation.
Pharmaceutical Research for Neurodegenerative Diseases
Given its role in modulating tyrosinase activity, this compound may have therapeutic potential in neurodegenerative diseases where abnormal melanin synthesis is a factor, such as Parkinson’s disease . Research in this area could lead to the development of novel drugs that help manage symptoms or slow the progression of these diseases.
Antimicrobial Applications
The structural motif of 3-chloro-4-fluorophenyl is known to contribute to antimicrobial activity. While specific studies on 4-Amino-N-(3-chloro-4-fluorophenyl)benzamide are limited, related compounds have shown promise in combating microbial infections, suggesting potential applications in developing new antibiotics .
Cancer Research
Compounds with benzamide structures have been explored for their anticancer properties. The specific moiety present in 4-Amino-N-(3-chloro-4-fluorophenyl)benzamide could be beneficial in designing new chemotherapeutic agents, particularly in cancers where tyrosinase-related pathways are involved .
Molecular Modelling and Drug Design
The compound’s ability to interact with tyrosinase’s catalytic site makes it a valuable model for molecular docking studies. These studies can inform the design of new drugs with improved binding affinity and potency against target enzymes .
Chemical Synthesis of Novel Compounds
The 3-chloro-4-fluorophenyl fragment within 4-Amino-N-(3-chloro-4-fluorophenyl)benzamide can be used as a building block in the synthesis of a wide range of novel compounds. Its presence has been shown to enhance the inhibitory activity of small molecules, making it a significant structural feature for chemical synthesis .
Research on Skin Pigmentation Disorders
The compound’s inhibitory effect on tyrosinase suggests its utility in studying and treating skin pigmentation disorders. It could serve as a lead compound for developing drugs that regulate melanin production in the skin .
Enzyme Mechanism Studies
Studying the interaction of 4-Amino-N-(3-chloro-4-fluorophenyl)benzamide with tyrosinase can provide insights into the enzyme’s mechanism of action. This knowledge is crucial for the development of enzyme inhibitors used in various therapeutic and cosmetic applications .
作用机制
Target of Action
It is known that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activity.
Mode of Action
Compounds with similar structures have been shown to interact with their targets in various ways, including through electrophilic substitution due to excessive π-electrons delocalization .
Biochemical Pathways
Similar compounds have been involved in rh-catalyzed asymmetric addition reactions and palladium-catalyzed oxidative cross-coupling reactions .
属性
IUPAC Name |
4-amino-N-(3-chloro-4-fluorophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O/c14-11-7-10(5-6-12(11)15)17-13(18)8-1-3-9(16)4-2-8/h1-7H,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFLALARWMHTBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-(3-chloro-4-fluorophenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethanone](/img/structure/B1385777.png)
![{[4-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine](/img/structure/B1385779.png)

![(Pyridin-2-ylmethyl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1385783.png)
![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-isonicotinic acid](/img/structure/B1385785.png)

![(Cyclopropylmethyl)[(2,6-dichlorophenyl)methyl]amine](/img/structure/B1385790.png)


![2-[Butyl(methyl)amino]nicotinic acid](/img/structure/B1385795.png)


